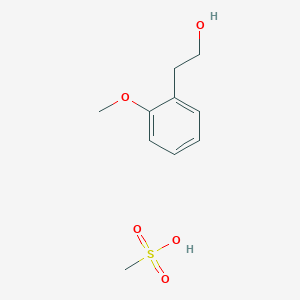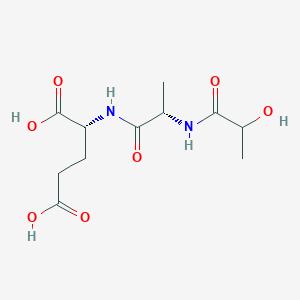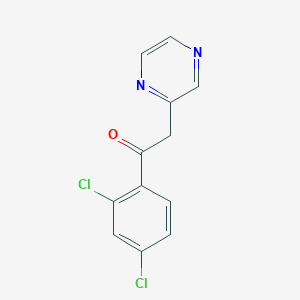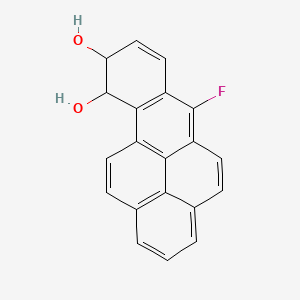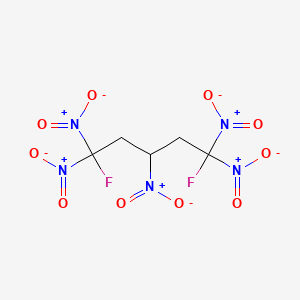![molecular formula C18H25NO5 B14420353 But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate CAS No. 84972-18-9](/img/structure/B14420353.png)
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate is an organic compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves multiple steps. One common method includes the reaction of but-2-yn-1-ol with 3,4-diethoxy-5-(ethoxymethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Chemischer Reaktionen
Types of Reactions
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-1-yl 4-methylbenzenesulfonate: Similar in structure but with a sulfonate group instead of a carbamate.
3-Iodo-2-propynyl butylcarbamate: Contains an iodine atom and is used as a preservative.
Uniqueness
Its combination of an alkyne group with a carbamate moiety makes it versatile for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
84972-18-9 |
|---|---|
Molekularformel |
C18H25NO5 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
but-2-ynyl N-[3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C18H25NO5/c1-5-9-10-24-18(20)19-15-11-14(13-21-6-2)17(23-8-4)16(12-15)22-7-3/h11-12H,6-8,10,13H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
JQTLECWGKRNNDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C(=CC(=C1)NC(=O)OCC#CC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
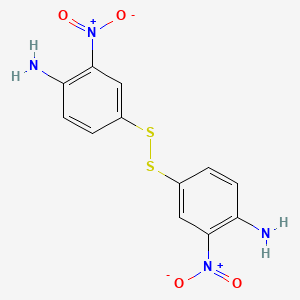
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
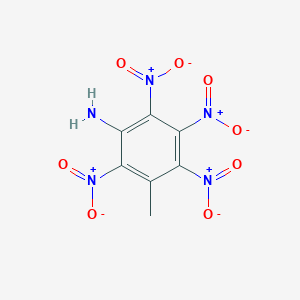

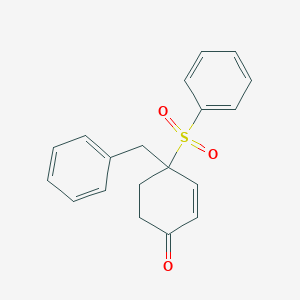
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
